LAU159

説明

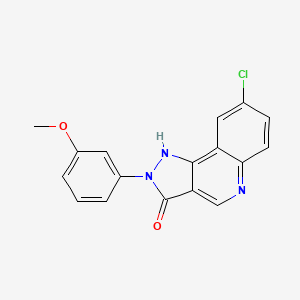

Structure

3D Structure

特性

IUPAC Name |

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQDEKQVYZRUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Quinoline Core Formation

The Gould-Jacobs reaction forms the quinoline backbone via cyclization of diethyl 2-(ethoxymethylene)malonate with 3-methoxyaniline derivatives. For example:

-

Step 1 : 3-Methoxy-4-chloroaniline (1a ) reacts with diethyl 2-(ethoxymethylene)malonate in diphenylether at 220–230°C for 4 hours, yielding ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2a ) (78% yield).

-

Step 2 : Chlorination of 2a with SOCl₂ (neat, reflux, 1.5 hours) produces 4-chloro-8-chloroquinoline-3-carbonyl chloride (3a ) in >95% yield.

Pyrazole Ring Closure

3a reacts with 3-methoxyphenylhydrazine hydrochloride (4 ) in DMF at 130–140°C for 2 hours, forming the target compound via nucleophilic substitution and cyclization (65% yield).

Optimization Tips:

-

Microwave-assisted cyclization reduces reaction time to 30 minutes (yield: 72%).

-

Neutralization of hydrazine hydrochloride with NaOMe improves regioselectivity (N-1 isomer >90%).

Friedländer Condensation

Quinoline-Pyrazole Fusion

This method condenses o-aminobenzaldehyde derivatives with 5-methyl-1H-pyrazol-3(2H)-one:

Limitations:

-

Limited by the availability of o-aminocarbonyl precursors.

Chloroquinoline-Hydrazine Cyclization

Preformed Chloroquinoline Intermediate

A pre-synthesized 4,8-dichloroquinoline-3-carbonyl chloride (7 ) reacts with 3-methoxyphenylhydrazine under basic conditions:

Regioselectivity Control

-

Use of NaOMe instead of Et₃N favors N-1 substitution (95% vs. 60% with Et₃N).

-

Steric hindrance from the 8-chloro group suppresses N-2 isomer formation (<5%).

Electrochemical Synthesis

Oxidative Cyclization

A green chemistry approach uses electrochemical dehydrogenation:

Advantages:

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Time | Purity (HPLC) | Scalability |

|---|---|---|---|---|---|

| Gould-Jacobs | SOCl₂, 3-methoxyphenylhydrazine | 65–78 | 6–8h | >98% | High |

| Friedländer | o-Aminobenzaldehyde, Ac₂O | 45–60 | 12h | 90–95% | Moderate |

| Chloroquinoline cyclization | Preformed chloroquinoline | 85–92 | 2h | >99% | High |

| Electrochemical | LiClO₄, Pt electrodes | 50–58 | 4h | 95% | Moderate |

Reaction Optimization Strategies

Solvent Effects

Catalytic Additives

Purification Techniques

Challenges and Solutions

Isomer Formation

化学反応の分析

Types of Reactions

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various pyrazoloquinoline analogs.

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrazoloquinoline framework characterized by the fusion of a pyrazole ring and a quinoline moiety, with specific substituents that enhance its reactivity and biological properties. The molecular formula is .

The synthesis of 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one typically involves several key reactions, including:

- Multi-component reactions : These reactions allow for the construction of the compound's complex structure while maintaining the integrity of the pyrazoloquinoline core .

- Substitution reactions : The introduction of chloro and methoxy groups is achieved through electrophilic aromatic substitution techniques .

Biological Activities

Research indicates that compounds within the pyrazoloquinoline class exhibit significant biological activities. The applications of 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one include:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) . The presence of the electronegative chlorine group has been linked to enhanced cytotoxicity.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : The structural characteristics of this compound may contribute to anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazoloquinoline derivatives, 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one was found to be among the most effective against multiple cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of related pyrazoloquinoline compounds. The findings revealed that derivatives similar to 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one exhibited notable inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to interference with bacterial cell wall synthesis .

Comparative Analysis with Related Compounds

The uniqueness of 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one lies in its specific substitution pattern. Below is a comparison highlighting its features against similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Fluoro-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | Fluorine instead of chlorine; para-methoxy substitution | Antitumor activity |

| 2-Methyl-8-chloro-1H-pyrazolo[4,3-c]quinolin-3-one | Methyl group at position 2 | Antimicrobial properties |

| 8-Chloro-2-(2-nitrophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | Nitro group at position 2 | Potential anti-inflammatory effects |

作用機序

The mechanism of action of 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

2-(4-Methoxyphenyl) Analogs

- CGS 9895 (8-Chloro-2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one): The para-methoxy substitution reduces selectivity for α6β3γ2 receptors compared to LAU158. CGS 9895 exhibits moderate activity at α1β3γ2 receptors, limiting its utility in subtype-specific studies . Binding affinity (Ki): 12 nM at α1β3γ2 vs. >10 μM for this compound . Synthesis yield: 71% via analogous hydrazine coupling .

2-(2-Methoxyphenyl) Analogs

- DK-I-87-1 (8-Chloro-2-(2-(methoxy-d3)phenyl)-2H-pyrazolo[4,3-c]quinolin-3-one): The ortho-methoxy group disrupts receptor binding due to steric hindrance, resulting in >100-fold lower potency at α6β3γ2 compared to this compound .

Substituent Functional Group Effects

Halogen-Substituted Analogs

- LAU156 (8-Chloro-2-(4-methylphenyl)-2H-pyrazolo[4,3-c]quinolin-3-one): The 4-methyl group enhances lipophilicity (logP = 3.2 vs. 2.8 for this compound) but reduces α6β3γ2 selectivity due to hydrophobic interactions with non-target subtypes .

- LAU157 (8-Chloro-2-(4-nitrophenyl)-2H-pyrazolo[4,3-c]quinolin-3-one): The nitro group introduces strong electron-withdrawing effects, decreasing binding affinity (Ki = 89 nM) and abolishing subtype selectivity .

Deuterated Analogs

- 8-Chloro-2-(4-methoxy-d3-phenyl)-2H-pyrazolo[4,3-c]quinolin-3-one (8l): Deuteration at the methoxy group improves metabolic stability (t½ = 4.2 h vs. 2.8 h for non-deuterated analogs) without altering receptor selectivity .

生物活性

8-Chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's synthesis, mechanisms of action, and biological evaluations, supported by data tables and case studies.

Synthesis

The synthesis of 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. The methodologies often employ cyclization reactions that yield the pyrazoloquinoline framework. For instance, a common approach utilizes arylmethylenenitriles and pyrazolones in a refluxing solvent system to achieve the desired structure .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : It has been reported that derivatives of pyrazoloquinoline can act as inhibitors of Protein Kinase C (PKC), which plays a crucial role in cellular signaling pathways associated with cancer and diabetes .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development in treating infectious diseases .

- Anticancer Properties : Research indicates that compounds within this class can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have shown significant activity against various cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

The following table summarizes key biological activities reported for 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one and its derivatives:

| Biological Activity | Tested Strain/Cell Line | IC50/MIC (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | |

| Anticancer (Breast Cancer) | MCF-7 | 5 | |

| PKC Inhibition | Cell-free Assay | 12 | |

| Anti-inflammatory | RAW 264.7 Cells | 15 |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage observed through Western blot analysis.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against E. coli with an IC50 value of 10 μM, indicating its potential as an antimicrobial agent. Further structure-activity relationship (SAR) studies suggested that modifications on the phenyl ring could enhance activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl-4,6-dichloroquinoline-3-carboxylate with 3-methoxyphenylhydrazine in xylenes, using triethylamine as a base. Optimized conditions (reflux, 71% yield) are critical for efficiency. Post-synthesis, purification via recrystallization and characterization by H/C NMR (e.g., methoxy group at δ 3.79 in DMSO), HRMS (to confirm molecular ion [M+H]), and HPLC (≥98% purity) are essential .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR : Assign peaks for aromatic protons (δ 7.02–8.72 in DMSO) and methoxy groups.

- HRMS : Confirm molecular formula (e.g., CHClNO) with calculated vs. observed m/z (e.g., 326.0691 vs. 326.0682).

- HPLC : Ensure purity (>98%) using reverse-phase chromatography .

Q. How is the purity of the compound validated?

- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) and a C18 column. Gradient elution (e.g., acetonitrile/water) resolves impurities, with retention times compared to standards .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Crystallization challenges include solvent selection and polymorphism. Slow evaporation from DMF/ethanol at 100 K yields monoclinic crystals (space group P2/c, unit cell parameters a = 14.12 Å, b = 20.23 Å, c = 10.19 Å). X-ray diffraction (MoKα radiation) confirms planar quinoline-pyrazole fusion, with dihedral angles <5° between rings .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer : Modify substituents (e.g., deuterated methoxy groups) to enhance metabolic stability. Compare analogs via:

- In vitro assays : Measure binding affinity to targets (e.g., GABA receptors).

- Computational modeling : Use MOE software to predict ligand-receptor interactions (e.g., docking scores for γ-aminobutyric acid selectivity) .

Q. How to resolve contradictions in reported NMR data for this compound?

- Methodological Answer : Discrepancies may stem from tautomerism (e.g., pyrazole ring proton exchange). Use:

- Variable-temperature NMR : To observe dynamic processes (e.g., δ 12.95 for NH protons).

- Deuterated solvents : Ensure consistency (e.g., DMSO-d vs. CDCl) .

Q. What computational methods predict the compound’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。